molecular formula C16H34ClNO2 B4999481 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride

1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride

カタログ番号 B4999481
分子量: 307.9 g/mol
InChIキー: OAGRAMXPDISOED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

作用機序

1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride is a selective inhibitor of BTK, which is a key signaling molecule in the B cell receptor pathway. BTK plays a crucial role in the survival and proliferation of cancer cells by activating downstream signaling pathways that promote cell growth and survival. By blocking the activity of BTK, this compound inhibits the growth and survival of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to inhibit the activation of downstream signaling pathways that promote cell growth and survival, including the PI3K/AKT/mTOR pathway.

実験室実験の利点と制限

The advantages of using 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in lab experiments include its potent inhibitory activity against BTK, its selectivity for BTK over other kinases, and its ability to inhibit downstream signaling pathways that promote cell growth and survival. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosing and administration.

将来の方向性

There are several future directions for the development and application of 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in cancer therapy. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells, including BTK and other kinases. Another direction is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties, such as increased potency, selectivity, and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in different types of cancer and patient populations.

合成法

The synthesis of 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride involves several steps, including the reaction of tert-butylamine with 3,3,5-trimethylcyclohexanone to form 1-(tert-butylamino)-3,3,5-trimethylcyclohexanol, which is then reacted with isopropyl chloroformate to form 1-(tert-butylamino)-3,3,5-trimethylcyclohexyl isopropyl carbonate. This intermediate is then reacted with 3-chloro-1-propanol to form 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol, which is finally converted to the hydrochloride salt of this compound.

科学的研究の応用

1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B cell malignancies, solid tumors, and lymphomas. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BTK, which is a key signaling molecule in the B cell receptor pathway. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

特性

IUPAC Name

1-(tert-butylamino)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2.ClH/c1-12-7-14(9-16(5,6)8-12)19-11-13(18)10-17-15(2,3)4;/h12-14,17-18H,7-11H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGRAMXPDISOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。